(2E)-3-(3-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide
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Overview
Description
(2E)-3-(3-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide is an organic compound characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and an enamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and 4-methoxyphenethylamine as the primary starting materials.
Formation of the Enamine: The first step involves the condensation of 3-chlorobenzaldehyde with 4-methoxyphenethylamine in the presence of an acid catalyst to form the corresponding imine.
Reduction: The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Acylation: The final step involves the acylation of the amine with acryloyl chloride to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
(2E)-3-(3-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Materials Science: It is used in the synthesis of novel materials with unique properties for applications in electronics and photonics.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of (2E)-3-(3-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used as an antiseptic.
Uniqueness
(2E)-3-(3-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide is unique due to its specific structural features, such as the presence of both chlorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c1-22-17-8-5-14(6-9-17)11-12-20-18(21)10-7-15-3-2-4-16(19)13-15/h2-10,13H,11-12H2,1H3,(H,20,21)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMJWOZWTNRDGC-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C=CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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